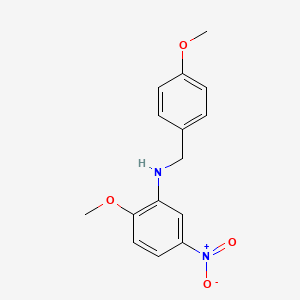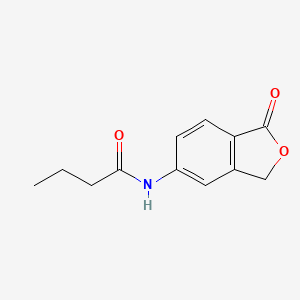
N-(3,5-dimethoxybenzyl)cycloheptanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxybenzyl)cycloheptanamine, also known as benzocycline, is a psychoactive drug that belongs to the class of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor and has been used as a research chemical in various scientific studies.
Mecanismo De Acción
N-(3,5-dimethoxybenzyl)cycloheptanamine acts as a potent and selective agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This activation of the 5-HT2A receptor is believed to underlie the psychoactive effects of the compound.
Biochemical and Physiological Effects
N-(3,5-dimethoxybenzyl)cycloheptanamine has been shown to produce a range of biochemical and physiological effects. It has been found to increase the release of dopamine, norepinephrine, and serotonin in various brain regions, leading to alterations in mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure and cause changes in body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethoxybenzyl)cycloheptanamine has several advantages as a research chemical. It is highly potent and selective for the 5-HT2A receptor, making it an ideal tool for studying the receptor's function. It has also been shown to produce robust and reproducible effects in preclinical studies. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on N-(3,5-dimethoxybenzyl)cycloheptanamine. One area of interest is the development of novel therapeutics based on the compound's mechanism of action. Another potential direction is the investigation of the compound's effects on brain plasticity and neurogenesis. Additionally, further studies are needed to fully understand the compound's safety and potential toxicity in humans.
Conclusion
N-(3,5-dimethoxybenzyl)cycloheptanamine is a potent and selective agonist of the serotonin 5-HT2A receptor that has been extensively used in scientific research. It has been shown to produce a range of biochemical and physiological effects and has potential as a treatment for various psychiatric disorders. However, further research is needed to fully understand its mechanism of action, safety, and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3,5-dimethoxybenzyl)cycloheptanamine involves the reaction of cycloheptanone with 3,5-dimethoxybenzylamine in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxybenzyl)cycloheptanamine has been extensively used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been used in preclinical studies to investigate its potential as a treatment for various psychiatric disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-9-13(10-16(11-15)19-2)12-17-14-7-5-3-4-6-8-14/h9-11,14,17H,3-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSNPHYWUOYSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxybenzyl)cycloheptanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)




![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)



![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)